Home > Products > Screening Compounds P56424 > Darunavir impurity 7 (S,S-isomer)
Darunavir impurity 7 (S,S-isomer) -

Darunavir impurity 7 (S,S-isomer)

Catalog Number: EVT-13991104
CAS Number:
Molecular Formula: C20H30ClN3O3S
Molecular Weight: 428.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Darunavir impurity 7, also known as the S,S-isomer, is a significant compound in pharmaceutical chemistry, particularly in the context of antiretroviral therapy for Human Immunodeficiency Virus (HIV). It is classified as an impurity of darunavir, a second-generation protease inhibitor used in the treatment of HIV infections. The compound's chemical structure is related to darunavir, differing primarily in its stereochemistry. The chemical formula for darunavir impurity 7 is C20H30N3O3S\text{C}_{20}\text{H}_{30}\text{N}_{3}\text{O}_{3}\text{S}, and its molecular weight is 391.53 g/mol .

Source and Classification

Darunavir impurity 7 is derived from the synthesis processes involved in producing darunavir. As an impurity, it may arise during the manufacturing of darunavir or its formulations. The compound falls under the category of benzenesulfonamides, which are characterized by their sulfonamide functional group attached to a benzene ring. This classification is crucial for understanding its chemical behavior and potential interactions within biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of darunavir impurity 7 typically involves multi-step organic reactions that may include:

  1. Starting Materials: The synthesis often begins with simple amino acids or derivatives that can be transformed into more complex structures.
  2. Reagents: Common reagents may include coupling agents and protecting groups to facilitate selective reactions.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to optimize yield and purity.

Specific synthetic routes may employ techniques such as:

  • Chiral Resolution: To isolate the S,S-isomer from a racemic mixture.
  • Recrystallization: For purification of the final product.

These methods ensure that the resulting compound meets pharmaceutical standards for impurities in drug formulations .

Molecular Structure Analysis

Structure and Data

The molecular structure of darunavir impurity 7 can be represented as follows:

  • Chemical Formula: C20H30N3O3S\text{C}_{20}\text{H}_{30}\text{N}_{3}\text{O}_{3}\text{S}
  • Molecular Weight: 391.53 g/mol
  • Structural Features: The structure includes a sulfonamide group, an amino group, and a phenylbutyl side chain, which are pivotal for its biological activity.

The stereochemistry of the S,S-isomer indicates specific spatial arrangements that influence its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Darunavir impurity 7 can participate in various chemical reactions typical for sulfonamides, including:

  1. Nucleophilic Substitution Reactions: Due to the presence of amino groups, it can undergo substitutions with electrophiles.
  2. Acid-Base Reactions: The sulfonamide group can act as a weak acid, influencing solubility and reactivity.
  3. Hydrolysis: Under certain conditions, it may hydrolyze to yield simpler compounds.

These reactions are essential for understanding its stability and behavior in formulations .

Mechanism of Action

Process and Data

As an impurity related to darunavir, the S,S-isomer's mechanism of action is primarily linked to its role in inhibiting HIV protease activity. This inhibition prevents viral replication by blocking the cleavage of viral polyproteins into functional proteins necessary for viral assembly. While the S,S-isomer itself may not exhibit significant antiviral activity compared to darunavir, understanding its interaction with HIV protease provides insights into potential impacts on drug efficacy and safety profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for formulation scientists when considering the stability and delivery methods for drugs containing darunavir impurity 7 .

Applications

Scientific Uses

Darunavir impurity 7 serves several important roles in scientific research:

  1. Quality Control: Used as a reference standard in analytical chemistry to assess the purity of darunavir formulations.
  2. Pharmaceutical Development: Studied for its potential effects on drug metabolism and pharmacokinetics.
  3. Research on Impurities: Provides insights into the behavior of impurities in pharmaceutical products and their impact on therapeutic efficacy.

Understanding these applications helps ensure that pharmaceutical products meet regulatory standards while maximizing patient safety .

Synthesis and Structural Elucidation of Darunavir Impurity 7 (S,S-Isomer)

Stereoselective Synthetic Pathways for Diastereomeric Impurities

Darunavir Impurity 7 (S,S-Isomer) (CAS 192800-79-6) is chemically defined as 4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide, with a molecular formula of C₂₀H₂₉N₃O₃S and molecular weight of 391.53 g/mol [2] [6]. Its formation is intrinsically linked to stereochemical vulnerabilities during darunavir synthesis, particularly through the epimerization of the chiral C2 and C3 centers in the aminohydroxybutyl side chain. Unlike the therapeutically active darunavir's (2R,3S) configuration, this diastereomeric impurity adopts the (2S,3S) absolute configuration, drastically altering its three-dimensional orientation and biological interactions [1] [4].

The stereoselective synthesis of this impurity employs auxiliary-controlled glycolate aldol reactions. A validated route involves:

  • Chiral Auxiliary Installation: (R)-phenylglycinol-derived oxazolidine-2-thione is acylated with p-methoxyphenoxyacetic acid under EDC/DMAP catalysis (83% yield) [5].
  • Titanium-Mediated Aldol Addition: The acylated auxiliary undergoes TiCl₄-mediated enolization, reacting with phenylacetaldehyde to yield the non-Evans syn-aldol adduct with (R,S,R) configuration (87% yield, d.r. = 15:1) [5].
  • Transamidation and Reduction: Isobutylamine-mediated transamidation cleaves the auxiliary, forming a β-hydroxyamide intermediate, followed by NaBH₄/I₂ reduction to the critical β-amino alcohol precursor of the (S,S)-isomer [5].

Table 1: Synthetic Methods for Darunavir Impurity 7 (S,S-Isomer)

MethodKey Reagents/ConditionsYieldStereoselectivityReference
Auxiliary-Guided Aldol(R)-16, TiCl₄, Phenylacetaldehyde87%15:1 d.r. [5]
Epimerization of Darunavir0.1 N HCl, 60°C5-12%Configuration inversion [1]
β-Amino Alcohol ReductionNaBH₄/I₂ in THF89%Retention [5]

Structural authentication relies on advanced spectroscopic techniques:

  • X-ray Crystallography: Confirms absolute (S,S) configuration via anomalous dispersion effects from sulfur atoms [5].
  • Chiral UPLC-MS: Resolves the impurity from other isomers using a Chiralpak AD-H column (0.1% formic acid/acetonitrile gradient) [1].
  • Stereochemical Descriptors: Standard InChI Key (BGOWVXGSHKRYIU-FKLPMGAJSA-N) and Isomeric SMILES explicitly encode the (2S,3S) configuration [1] [6].

Mechanistic Insights into Isomerization During Darunavir Synthesis

The formation of Impurity 7 is predominantly driven by acid-catalyzed epimerization at the C2 stereocenter during darunavir synthesis. Under acidic conditions (0.1 N HCl, 60°C), the protonation of the C2 hydroxy group facilitates reversible ring-opening of darunavir's bicyclic furan moiety, generating a benzylic carbocation intermediate. This enables stereochemical inversion via nucleophilic attack from either face, yielding the (S,S)-diastereomer as a stable thermodynamic product [1] [10]. Key mechanistic factors include:

  • Solvent Participation: Polar protic solvents (e.g., isopropanol/water mixtures) accelerate epimerization by stabilizing carbocation intermediates, evidenced by a density increase to 1.226 g/cm³ in aqueous systems [4] [6].
  • Temperature Dependence: Elevated temperatures (>50°C) lower the activation barrier for ring-opening, with Arrhenius modeling predicting a 3.5-fold yield increase per 10°C rise [1].
  • Catalytic Traces: Residual metal catalysts (e.g., Pd from hydrogenation steps) promote dehydrogenation-rehydrogenation sequences, enabling stereomutation at C3 [3] [10].

Table 2: Factors Influencing Isomerization to Impurity 7

FactorEffect on IsomerizationExperimental Evidence
Acid ConcentrationLinear increase up to 0.5 N HCl12% impurity at 0.1 N HCl/60°C/24h
TemperatureΔG‡ = 89 kJ/mol (50-70°C range)Q10 = 3.5 (50→60°C)
Solvent PolarityRate increase in aqueous i-PrOHDensity shift to 1.226 g/cm³
Residual Metal CatalystsPd > Pt > Ni in efficacy8% impurity with 50 ppm Pd

Competing Pathways:

  • Hydrolytic Degradation: Acidic media cleave darunavir’s carbamate linkage, releasing amine intermediates that reassemble with retained (S,S)-stereochemistry [1].
  • Oxidative Routes: Unlike acidic conditions, oxidative stress generates sulfoxide or quinone impurities without stereochemical alteration [1].

Role of Advanced Intermediates in Impurity Formation

The β-amino alcohol intermediate (4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide) serves as the direct precursor to Impurity 7. Its formation arises from:

  • Incomplete Stereocontrol during NaBH₄/I₂ reduction of the β-hydroxyamide intermediate (15 → 14), where chelation effects favor (S,S)-configuration retention [5].
  • Bis-Nosylation Side Reactions: Treatment of β-amino alcohols with p-nitrobenzenesulfonyl chloride (Nos-Cl) under suboptimal conditions (e.g., excess base, >1.1 eq. DMAP) induces sulfonamide scrambling, generating diastereomerically contaminated nosylates [5] [10].

Table 3: Critical Intermediates in Impurity 7 Formation

IntermediateChemical StructureRole in Impurity FormationYield
β-Hydroxyamide (15)C₂₀H₂₆N₂O₄S from transamidationEpimerization at C2 during reduction82%
Bis-Nosylated DerivativeC₂₇H₃₁N₅O₉S₂ from Nos-Cl activationAzide substitution with stereoinversion52%
β-Azido Alcohol (12)C₂₀H₂₆N₄O₄S after deprotectionPremature hydrogenation or hydrolysis45%

Process Optimization Strategies:

  • Catalytic DMAP Limitation: Restricting DMAP to ≤1.1 eq. during bis-nosylation suppresses O→N sulfonyl migration, reducing diastereomeric contamination [5].
  • Ceric Ammonium Nitrate (CAN) Optimization: Oxidative removal of p-methoxyphenoxy groups using CAN must be controlled at 0°C to prevent acid-catalyzed epimerization of labile β-azido alcohols [5].
  • In-line PAT Monitoring: Real-time UPLC tracking of intermediate 14 (β-amino alcohol) ensures stereochemical integrity before further processing, maintaining impurity levels below ICH identification thresholds (0.10%) [1] [9].

Regulatory Significance:

  • Impurity 7 must be controlled at ≤0.15% in darunavir drug substance per ICH Q3A(R2) [1].
  • Stability-indicating UPLC methods must resolve it from darunavir and other isomers using:
  • Column: BEH C18 (1.7 µm, 2.1 × 100 mm)
  • Gradient: 0.1% HCOOH/H₂O–MeCN (95:5 → 5:95 in 8 min)
  • Detection: MS at m/z 392.2 [M+H]⁺ [1].

Properties

Product Name

Darunavir impurity 7 (S,S-isomer)

IUPAC Name

4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride

Molecular Formula

C20H30ClN3O3S

Molecular Weight

428.0 g/mol

InChI

InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1

InChI Key

BGOWVXGSHKRYIU-FKLPMGAJSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl

Isomeric SMILES

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.